N-(2-phenylethyl)-1-prop-2-enylcyclohexan-1-amine
Overview
Description
N-(2-phenylethyl)-1-prop-2-enylcyclohexan-1-amine is a synthetic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a phenylethyl group attached to a cyclohexane ring, which is further substituted with a prop-2-enyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-phenylethyl)-1-prop-2-enylcyclohexan-1-amine typically involves the following steps:
Formation of the Phenylethyl Group: The phenylethyl group can be synthesized through the reduction of phenylacetonitrile using lithium aluminum hydride (LiAlH4) as a reducing agent.
Cyclohexane Ring Formation: The cyclohexane ring can be formed through a Diels-Alder reaction between 1,3-butadiene and a suitable dienophile, such as maleic anhydride.
Substitution with Prop-2-enyl Group: The final step involves the substitution of the cyclohexane ring with a prop-2-enyl group using a suitable alkylating agent, such as allyl bromide, in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process can be optimized for higher yields and purity by employing continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-phenylethyl)-1-prop-2-enylcyclohexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) to form corresponding ketones or carboxylic acids.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride (NaBH4) to form corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Allyl bromide in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted derivatives with various functional groups.
Scientific Research Applications
N-(2-phenylethyl)-1-prop-2-enylcyclohexan-1-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.
Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-phenylethyl)-1-prop-2-enylcyclohexan-1-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-phenylethyl)-1-prop-2-enylcyclohexan-1-amine can be compared with other similar compounds, such as:
Fentanyl Analogs: Compounds like fentanyl and its analogs share structural similarities with this compound, particularly in the phenylethyl group.
Phenethylamines: Other phenethylamines, such as amphetamines and methamphetamines, also share structural similarities but differ in their pharmacological effects and applications.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties, which distinguish it from other related compounds.
Properties
IUPAC Name |
N-(2-phenylethyl)-1-prop-2-enylcyclohexan-1-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N/c1-2-12-17(13-7-4-8-14-17)18-15-11-16-9-5-3-6-10-16/h2-3,5-6,9-10,18H,1,4,7-8,11-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMCZASJYJMNHFL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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